4-Hydroxy-3,5-dimethylbenzoic acid

Lipophilicity LogP Structure-Activity Relationship

4-Hydroxy-3,5-dimethylbenzoic acid is a unique methylated p-hydroxybenzoic acid derivative, essential as an intermediate in TTR amyloidogenesis inhibitor and mexiletine derivative synthesis. Its specific 4-OH and 3,5-dimethyl pattern alters lipophilicity and ionization, unlike syringic or non-hydroxylated analogs. Ensure you procure the correct compound to maintain reaction specificity and yield.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 4919-37-3
Cat. No. B041392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,5-dimethylbenzoic acid
CAS4919-37-3
Synonyms2,6-Dimethyl-4-carboxyphenol;  3,5-Dimethyl-4-hydroxybenzoic Acid;  4-Hydroxy-3,5-dimethylbenzoic Acid;  NSC 68319
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C(=O)O
InChIInChI=1S/C9H10O3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10H,1-2H3,(H,11,12)
InChIKeyOMNHTTWQSSUZHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3,5-dimethylbenzoic Acid (CAS 4919-37-3) Procurement: Key Specifications and Baseline Data


4-Hydroxy-3,5-dimethylbenzoic acid is a methylated p-hydroxybenzoic acid derivative, characterized by hydroxyl and methyl groups at the 4, 3, and 5 positions of the benzene ring. It is a crystalline powder (melting point 221–226 °C, predicted pKa 4.71±0.10) that is soluble in methanol . Its molecular formula is C₉H₁₀O₃ with a molecular weight of 166.17 g/mol [1].

Why Generic Substitution Fails for 4-Hydroxy-3,5-dimethylbenzoic Acid: Critical Differentiators


Superficially similar benzoic acid derivatives cannot be interchanged with 4-hydroxy-3,5-dimethylbenzoic acid. The specific 4-OH and 3,5-dimethyl substitution pattern markedly alters lipophilicity, ionization behavior, and target-binding capacity compared to unsubstituted 4-hydroxybenzoic acid, non-hydroxylated 3,5-dimethylbenzoic acid, or the dimethoxy analog syringic acid. These physicochemical differences directly impact its utility as an intermediate in the synthesis of TTR amyloidogenesis inhibitors and mexiletine derivatives , and its enzyme inhibition profile differs from related compounds [1].

Quantitative Differentiation of 4-Hydroxy-3,5-dimethylbenzoic Acid Against Close Analogs


Lipophilicity (LogP) Comparison of 4-Hydroxy-3,5-dimethylbenzoic Acid with Parent and Methoxy Analog

4-Hydroxy-3,5-dimethylbenzoic acid exhibits a LogP of 2.08 [1], which is significantly higher than unsubstituted 4-hydroxybenzoic acid (LogP 1.33) [2] and the dimethoxy analog syringic acid (LogP 1.04) [3]. The increased lipophilicity arises from the 3,5-dimethyl substitution pattern, which enhances hydrophobic character relative to the parent compound, while the methyl groups confer greater hydrophobicity than the methoxy groups in syringic acid.

Lipophilicity LogP Structure-Activity Relationship

Acidity (pKa) Comparison of 4-Hydroxy-3,5-dimethylbenzoic Acid with Parent 4-Hydroxybenzoic Acid

The predicted pKa of 4-hydroxy-3,5-dimethylbenzoic acid is 4.71±0.10 , whereas the experimental pKa of 4-hydroxybenzoic acid is 4.48 . The presence of electron-donating methyl groups at the 3 and 5 positions slightly increases the pKa, indicating reduced acidity relative to the unsubstituted parent compound.

Acidity pKa Ionization

Enzyme Inhibition Profile: 4-Hydroxy-3,5-dimethylbenzoate vs. m-Anisate and m-Toluate

In an assay of vanillate demethylase (EC 1.14.13.82) from Acinetobacter sp., 4-hydroxy-3,5-dimethylbenzoate exhibited 20% competitive inhibition at 3 mM [1]. Under comparable conditions, m-anisate showed 15–77.5% inhibition across 1–3 mM, and m-toluate achieved 45% inhibition at 3 mM [1]. The distinct inhibition profile confirms that the 4-hydroxy-3,5-dimethyl substitution pattern yields a different interaction with this enzyme compared to closely related aromatic carboxylates.

Enzyme Inhibition Vanillate Demethylase Competitive Inhibition

Optimal Research and Industrial Applications for 4-Hydroxy-3,5-dimethylbenzoic Acid Based on Differentiated Properties


Synthesis of TTR Amyloidogenesis Inhibitors and Mexiletine Derivatives

4-Hydroxy-3,5-dimethylbenzoic acid is widely employed as a key intermediate in the synthesis of potent transthyretin (TTR) amyloidogenesis inhibitors and mexiletine derivatives . The 3,5-dimethyl substitution pattern is essential for the desired pharmacological profile of the final inhibitors, and the compound's distinct lipophilicity and ionization characteristics, as quantified above, facilitate optimal reaction conditions and purification strategies .

Microbial Catabolism and Enzyme Inhibition Studies

The compound serves as a substrate for microbial degradation studies and as an inhibitor of vanillate demethylase (EC 1.14.13.82) [1]. Its moderate inhibition (20% at 3 mM) provides a baseline for structure-activity relationship studies aimed at understanding aromatic carboxylate metabolism in bacteria such as Acinetobacter sp. [1].

Building Block for Functional Materials and Agrochemicals

As an intermediate in the preparation of agrochemicals and dyestuffs , the compound's thermal stability (melting point 221–226 °C) and solubility in methanol facilitate its incorporation into diverse synthetic pathways. The 4-OH and 3,5-dimethyl substitution pattern confers specific electronic and steric properties that are not replicated by unsubstituted 4-hydroxybenzoic acid or the dimethoxy analog syringic acid, as evidenced by the LogP and pKa data presented above.

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